MtTMPK-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound has demonstrated significant enzyme inhibitory activity with an IC50 value of 34 μM and notable activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μM . This compound is primarily used in tuberculosis research due to its effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Preparation Methods
The synthetic routes and reaction conditions for MtTMPK-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
MtTMPK-IN-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MtTMPK-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
MtTMPK-IN-5 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of thymidine monophosphate, which is a precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, thereby inhibiting the growth and replication of Mycobacterium tuberculosis . The molecular targets and pathways involved include the thymidylate kinase enzyme and the associated biosynthetic pathways for DNA synthesis .
Comparison with Similar Compounds
MtTMPK-IN-5 is unique in its potent inhibitory activity against Mycobacterium tuberculosis thymidylate kinase. Similar compounds include other thymidylate kinase inhibitors that target the same enzyme but may differ in their potency, specificity, and overall effectiveness. Some of these similar compounds include:
- MtTMPK-IN-1
- MtTMPK-IN-2
- MtTMPK-IN-3
- MtTMPK-IN-4
These compounds share a similar mechanism of action but may vary in their chemical structure and inhibitory activity .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-methyl-1-[1-[(6-pyridin-2-ylpyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |
InChI Key |
NFHHSDMJOLMBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.